molecular formula C21H16N2O5S B118586 Susalimod CAS No. 149556-49-0

Susalimod

Cat. No. B118586
M. Wt: 408.4 g/mol
InChI Key: WJLQPSZXCOYTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Susalimod is a small molecule drug that was initially developed by Pfizer Inc . It is a structural analogue of sulphasalazine . It is known to be extensively excreted in the bile in various animal species and for inducing bile duct hyperplasia after long-term treatment of the dog with doses exceeding 25 mg/kg .


Molecular Structure Analysis

The molecular formula of Susalimod is C21H16N2O5S . The InChIKey, a textual identifier for chemical substances, for Susalimod is WJLQPSZXCOYTHS-UHFFFAOYSA-N .

Scientific Research Applications

Biliary Excretion and Pharmacokinetics

Susalimod, an analogue of sulphasalazine, is known for its extensive biliary excretion in various animal species. Studies have highlighted its role in inducing bile duct hyperplasia, particularly in dogs when treated with doses exceeding 25 mg kg−1. This finding is significant as it points to the potential hepatobiliary effects of susalimod, especially in canine models (Påhlman, Wilén, & Bowald, 1999). Further, the pharmacokinetics of susalimod have been investigated across various species, revealing notable differences in elimination rates between animals and humans. This discrepancy highlights the challenges in predicting human clearance of biliary-excreted compounds based on animal data (Påhlman, Edholm, Kankaanranta, & Odell, 1998).

Immunomodulating Effects

Susalimod has been studied for its immunomodulating effects, specifically its interaction with tumor necrosis factor-alpha (TNF-alpha) levels. In a study involving mice, susalimod was shown to decrease lipopolysaccharide (LPS)-induced TNF-alpha serum levels in a concentration-dependent manner. This research provides insights into the potential of susalimod as an inhibitor of proinflammatory cytokine synthesis, offering avenues for its application in immune-related disorders (Gozzi et al., 1999).

Safety And Hazards

Susalimod is known to induce bile duct hyperplasia after long-term treatment of the dog with doses exceeding 25 mg/kg . This suggests that there could be potential safety concerns and hazards associated with its use, particularly with long-term treatment.

Future Directions

Susalimod was initially developed by Pfizer Inc., but its global highest R&D status is now discontinued . This suggests that there may not be ongoing research or future developments planned for this drug.

properties

IUPAC Name

2-hydroxy-5-[2-[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-14-3-2-12-22-20(14)23-29(27,28)17-9-6-15(7-10-17)4-5-16-8-11-19(24)18(13-16)21(25)26/h2-3,6-13,24H,1H3,(H,22,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLQPSZXCOYTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164336
Record name Susalimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Susalimod

CAS RN

149556-49-0
Record name Susalimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149556490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Susalimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUSALIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5MPG6F043
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ethyl 2-hydroxy-5-[[4-[(3-methyl-2-pyridinylamino)sulfonyl]phenyl]ethynyl]benzoate (15.5 g, 35 mmol) was refluxed in potassium hydroxide (10 g, 0.15 mol) in water (100 ml) for 1 h. After cooling to ca 70° C., ethyl acetate (50 ml) was added and hydrochloric acid was added to reach pH 7-8. Cooling during stirring and then filration gave a solid that was disolved in acetone (100 ml) and water (100 ml). The solution was acidified at ca 50° C. and cooled, filtered and washed with water. Yield 8.0 g (56%).
Name
Ethyl 2-hydroxy-5-[[4-[(3-methyl-2-pyridinylamino)sulfonyl]phenyl]ethynyl]benzoate
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-methyl-2-pyridinamine (1.3 g, 12 mmol) was dissolved in dry pyridine (20 ml) and ethyl 2- acetyloxy-5-[(4-chlorosulfonylphenyl)ethynyl]-benzoate (4.1 g, 10 mmol) was added. The solution was kept at ambient temperature for 18 h. The solvent was evaporated and the residue dissolved in a small amount of tetrahydrofuran. The solution was added to a refluxing solution of potassium hydroxide (6 g) in water (100 ml) and ethanol (50 ml). After 15 min the solution was acidified with formic acid to produce a precipitate. The solid was collected by filtration, washed with water and dried. Yield 1.2 g, 29%.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
ethyl 2- acetyloxy-5-[(4-chlorosulfonylphenyl)ethynyl]-benzoate
Quantity
4.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Susalimod
Reactant of Route 2
Reactant of Route 2
Susalimod
Reactant of Route 3
Reactant of Route 3
Susalimod
Reactant of Route 4
Susalimod
Reactant of Route 5
Reactant of Route 5
Susalimod
Reactant of Route 6
Reactant of Route 6
Susalimod

Citations

For This Compound
87
Citations
P Gozzi, I Påhlman, L Palmér, A Grönberg… - Journal of Pharmacology …, 1999 - ASPET
… susalimod and cytokine TNF-α were explored following concomitant administration of LPS and four different doses of susalimod … The effect of susalimod on these cytokines was found to …
Number of citations: 30 jpet.aspetjournals.org
I PÅHLMAN, M EDHOLM… - Pharmacy and …, 1998 - Wiley Online Library
… susalimod is excreted approximately 90% unchanged in bile. Biliary excretion was also the main route in man, based on a high recovery in faeces. Susalimod … Susalimod is an example …
Number of citations: 29 onlinelibrary.wiley.com
I Påhlman, S Andersson, K Gunnarsson… - Pharmacology & …, 1999 - Wiley Online Library
… In the dog, bile duct concentrations of susalimod about … of susalimod (Pihlman et ul. it is likely that the hepatotoxic findings in dog are induced by the high concentrations of susalimod in …
Number of citations: 15 onlinelibrary.wiley.com
I Påhlman, M Wilén, S Bowald - Journal of pharmacy and …, 1999 - Wiley Online Library
… Abstract Susalimod is a structural analogue of … In this study local concentrations of susalimod in the bile duct were … Extremely high biliary concentrations of unchanged susalimod (20 …
Number of citations: 4 onlinelibrary.wiley.com
H Tang, M Mayersohn - Journal of pharmaceutical sciences, 2006 - Elsevier
… for Susalimod and reboxetine). These two characteristics are proposed as a tentative general rule to predict the occurrence of large vertical allometry. In addition, only susalimod was …
Number of citations: 99 www.sciencedirect.com
I Mahmood - Journal of pharmaceutical sciences, 2005 - Elsevier
… In this study, there are at least two drugs (susalimod and α v α 3 antagonist) for which information on biliary excretion are available for at least three species. In both these cases the …
Number of citations: 58 www.sciencedirect.com
I Mahmood, C Sahajwalla - Journal of pharmaceutical sciences, 2002 - Elsevier
… We also reanalyzed susalimod data. In this reanalysis (excluding minipig because the bile flow rate … Thus, an improved prediction of CL of susalimod was obtained when both the rule of …
Number of citations: 71 www.sciencedirect.com
I Mahmood, H Boxenbaum - Regulatory Toxicology and Pharmacology, 2014 - Elsevier
… Susalimod is excreted by biliary excretion and for this kind of drugs a physiological correction … Therefore, for the prediction of susalimod clearance, this correction factor was applied with …
Number of citations: 12 www.sciencedirect.com
K Shukla, AG Thomas, DV Ferraris, N Hin… - Bioorganic & medicinal …, 2011 - Elsevier
… It is worth noting that compound 16, susalimod, was originally designed as a metabolically stable analog of sulfasalazine against azoreductase. Susalimod was reported to be …
Number of citations: 46 www.sciencedirect.com
I Mahmood - The Journal of Clinical Pharmacology, 2000 - Wiley Online Library
The objective of this study is to evaluate whether unbound clearance of a drug can be predicted more accurately than total clearance using the allometric approach and if there is any …
Number of citations: 45 accp1.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.